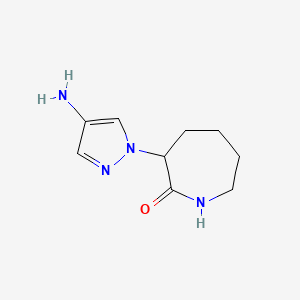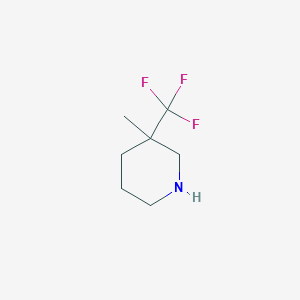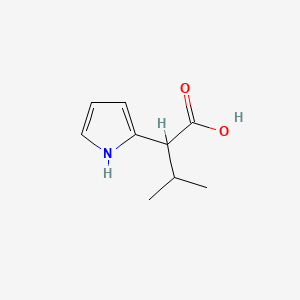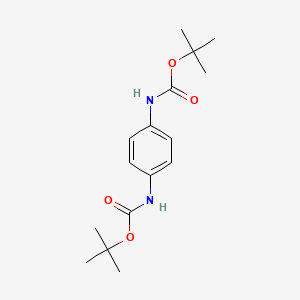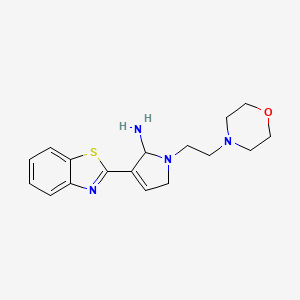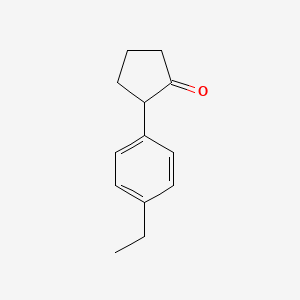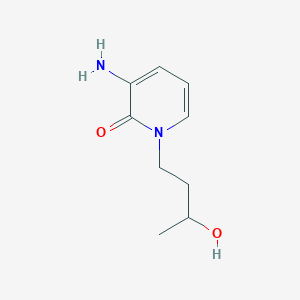![molecular formula C11H12ClIO2 B13068046 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane is a chemical compound that features a chlorophenyl group, a methoxy group, and an iodooxolane ring
Méthodes De Préparation
The synthesis of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane typically involves several steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and methoxy precursors.
Reaction Conditions: The chlorophenyl precursor is reacted with a methoxy group under controlled conditions to form an intermediate compound.
Iodination: The intermediate is then subjected to iodination to introduce the iodine atom into the oxolane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Applications De Recherche Scientifique
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The chlorophenyl and methoxy groups may interact with enzymes or receptors, while the iodooxolane ring can participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can be compared with similar compounds such as:
3-[(3-Chlorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-[(3-Chlorophenyl)methoxy]-4-fluorooxolane: Contains a fluorine atom in place of iodine.
3-[(3-Chlorophenyl)methoxy]-4-chlorooxolane: Features a chlorine atom instead of iodine.
Propriétés
Formule moléculaire |
C11H12ClIO2 |
|---|---|
Poids moléculaire |
338.57 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clé InChI |
BNDYHOURBVWHHL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


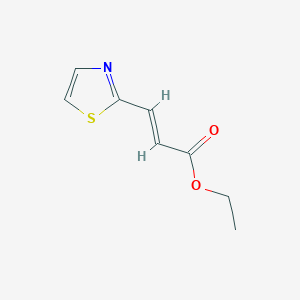
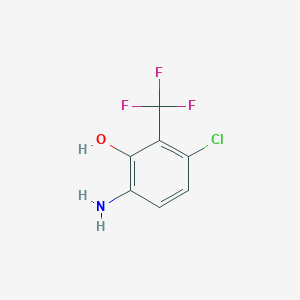
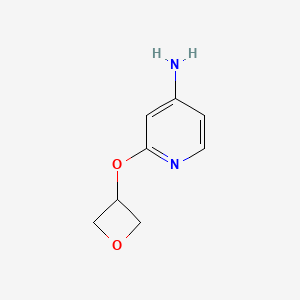
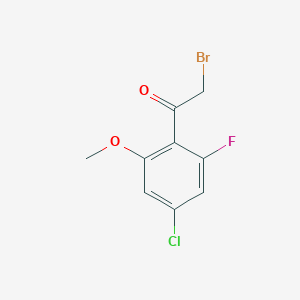
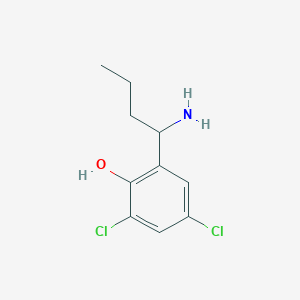
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
